molecular formula C23H30N12O8S2 B14093437 3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14093437
M. Wt: 666.7 g/mol
InChI Key: JHFNIHVVXRKLEF-UHFFFAOYSA-N
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Description

The compound “3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, carboxyl, and thiadiazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolium ring, the introduction of amino and carboxyl groups, and the assembly of the bicyclic structure. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, pH, and solvent choice to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazolium derivatives, thiadiazole-containing molecules, and bicyclic organic compounds. Examples include:

  • 3-Amino-4-methylpyrazolium derivatives
  • 5-Amino-1,2,4-thiadiazole derivatives
  • Bicyclic β-lactam antibiotics

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

IUPAC Name

3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)

InChI Key

JHFNIHVVXRKLEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Origin of Product

United States

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